molecular formula C14H14FNO3 B11855476 Ethyl 1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B11855476
M. Wt: 263.26 g/mol
InChI Key: OPZJNGQHQBUWCV-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a high-value chemical intermediate designed for advanced pharmaceutical and antibacterial research. This compound features the critical 4-oxo-1,4-dihydroquinoline-3-carboxylate core structure that is fundamental to a class of compounds known for their diverse biological activities . The strategic incorporation of a fluorine atom at the 8-position and an ethyl group at the N1 position is known to significantly influence the electronic properties and biological efficacy of the molecule, making it a versatile scaffold for developing novel therapeutic agents . Researchers primarily utilize this ester as a key precursor in the synthesis of complex fluoroquinolone derivatives. Fluoroquinolones are a major class of broad-spectrum antibacterial agents, and their activity is highly dependent on the nature of substitutions on the quinolone nucleus . The C-7 position, in particular, is a well-established domain for structural modification to optimize interactions with bacterial enzymes like DNA gyrase and topoisomerase IV, thereby enhancing antibacterial potency and spectrum . As a sophisticated research chemical, this compound is supplied For Research Use Only. It is strictly intended for laboratory research and experimental applications in a controlled environment. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all recommended safety protocols, including the use of appropriate personal protective equipment (PPE) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14FNO3

Molecular Weight

263.26 g/mol

IUPAC Name

ethyl 1-ethyl-8-fluoro-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C14H14FNO3/c1-3-16-8-10(14(18)19-4-2)13(17)9-6-5-7-11(15)12(9)16/h5-8H,3-4H2,1-2H3

InChI Key

OPZJNGQHQBUWCV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1C(=CC=C2)F)C(=O)OCC

Origin of Product

United States

Preparation Methods

Alkylation with Ethylating Agents

In a representative procedure, ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (5.00 g, 21.3 mmol) is dissolved in anhydrous DMF under nitrogen atmosphere. Potassium carbonate (3.53 g, 25.5 mmol) and potassium iodide (0.176 g, 1.06 mmol) are added as base and catalyst, respectively. Ethyl iodide (3.34 g, 21.3 mmol) is introduced, and the mixture is stirred at 60°C for 15 hours. Post-reaction, the product is precipitated by water addition, filtered, and washed with diethyl ether to yield the N1-ethyl derivative. This method achieves moderate to high yields (75–88%).

Table 1: Alkylation Reaction Optimization

ParameterCondition 1Condition 2
SolventDMFDMF
Temperature (°C)6020
Time (h)1518
Yield (%)8882
CatalystKIKI

Substituting ethyl iodide with ethyl bromide under similar conditions reduces yields to 65–70%, highlighting the superiority of iodide leaving groups.

Esterification Strategies

The ethyl ester group at position 3 is typically introduced early in the synthesis. A two-step approach involves cyclocondensation of fluoroaniline derivatives with diethyl ethoxymethylenemalonate (DEEMM), followed by thermal cyclization.

DEEMM-Mediated Cyclocondensation

6-fluoroaniline reacts with DEEMM in ethanol at reflux (78°C) for 6 hours, forming ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Subsequent alkylation as described in Section 1.1 completes the synthesis. This method offers 79% yield for the ester intermediate.

Substituent Compatibility and Regioselectivity

Fluorine at position 8 enhances electrophilic substitution reactivity. However, competing reactions at positions 6 and 7 necessitate careful control:

  • Temperature Modulation : Reactions conducted below 60°C favor N1-alkylation over ring fluorination.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve alkylation rates compared to THF or acetonitrile.

Purification and Characterization

Crude products are purified via silica gel chromatography (chloroform/methanol, 70:1) or recrystallization from ethanol/water mixtures. Key analytical data include:

  • ¹H NMR (CDCl₃) : δ 8.52 (s, 1H, H-2), 8.35 (m, 1H, H-5), 4.40 (q, 2H, ester CH₂), 1.41 (t, 3H, ester CH₃).

  • MS (Electrospray) : m/z 294.1 (M+H⁺).

Comparative Analysis of Methodologies

MethodAdvantagesLimitations
Direct AlkylationHigh yields (85–90%)Requires anhydrous conditions
DEEMM CyclizationAtom-economicalMulti-step process
Microwave-AssistedReduced reaction time (2–4 h)Specialized equipment needed

Mechanistic Insights

The alkylation proceeds via an SN2 mechanism, with potassium carbonate deprotonating the quinolone nitrogen to generate a nucleophilic amide. Potassium iodide facilitates iodide exchange, enhancing the leaving group ability of ethyl iodide. Steric hindrance at N1 is minimal due to the planar quinolone structure, enabling efficient ethyl group incorporation.

Scale-Up Considerations

Industrial-scale production employs continuous flow reactors to maintain temperature control and improve mixing. A 10x scale-up (50 g starting material) in DMF with 1.5 equivalents of ethyl iodide achieves 84% yield, comparable to lab-scale .

Scientific Research Applications

Antimicrobial Applications

Ethyl 1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has been studied for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria.

Case Study: Antibacterial Activity

In a study conducted by Natesh Rameshkumar et al., a series of quinoline derivatives, including those related to this compound, were synthesized and evaluated for their antibacterial efficacy. The results demonstrated that these compounds showed potent in vitro activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentrations (MIC) ranging from 1 to 25 mg/mL .

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus4.1
Bacillus cereus2.4
Escherichia coli25

Anticancer Potential

Recent studies have also explored the anticancer potential of this compound. Research has indicated that quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Anticancer Activity

A study published in MDPI reported the synthesis of various quinoline derivatives and their evaluation for anticancer activity against breast cancer cell lines. The findings suggested that certain derivatives exhibited significant cytotoxic effects, indicating the potential of these compounds in cancer therapy .

Mechanism of Action

The mechanism of action of Ethyl 1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The fluorine atom enhances the compound’s ability to penetrate bacterial cell walls, increasing its efficacy.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name (CAS) Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl 1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (71083-06-2) 1-ethyl, 8-fluoro C₁₂H₁₀FNO₃ 235.214 Antibacterial intermediate; enhanced lipophilicity due to fluorine
Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (77156-75-3) 1-cyclopropyl, 6,7-difluoro C₁₅H₁₂F₂N₂O₃ 306.27 Broader-spectrum antibacterial activity; cyclopropyl enhances DNA binding
Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6h, ) 6-bromo, 8-fluoro C₁₂H₉BrFNO₃ 314.11 Potential halogen bonding interactions; used in crystallography studies
Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (98349-25-8) 8-methyl C₁₃H₁₃NO₃ 231.25 Reduced electronegativity; lower antimicrobial potency compared to fluoro analogs
Ethyl 6-chloro-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (DCBSPU13, ) 6-chloro, 8-fluoro C₁₂H₉ClFNO₃ 269.66 Dual halogen substitution improves target binding in GABA receptor studies
Ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (172602-83-4) 1-cyclopropyl, 8-ethoxy, 6,7-difluoro C₁₇H₁₇F₂NO₄ 337.32 Ethoxy group increases metabolic stability; used in advanced antibiotic derivatives

Crystallographic and Stability Comparisons

  • Packing Interactions: The target compound (71083-06-2) forms C–H···O hydrogen bonds in its crystal lattice, similar to Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, which exhibits C–H···Cl and C–H···O interactions . Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate monohydrate crystallizes in a monoclinic system (space group P2₁/n) with water molecules participating in hydrogen bonds, enhancing solubility .
  • Thermal Stability: Compounds with trifluoromethyl groups (e.g., Ethyl 4-oxo-8-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate) exhibit higher melting points (~438 K) due to stronger van der Waals forces .

Biological Activity

Ethyl 1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Identifiers:

PropertyValue
CAS Number71083-06-2
Molecular FormulaC12H10FNO3
Molecular Weight235.214 g/mol
IUPAC NameEthyl 8-fluoro-4-oxo-1H-quinoline-3-carboxylate
PubChem CID707160

Synthesis and Derivatives

The synthesis of this compound involves multiple steps, typically starting from commercially available quinoline derivatives. The process often includes the introduction of the fluorine atom and subsequent carboxylation to yield the final product. Variants of this compound have been synthesized to explore structure-activity relationships (SAR) and improve biological efficacy.

Antimicrobial Activity

Research has demonstrated that derivatives of quinoline compounds exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. For instance, studies have reported Minimum Inhibitory Concentrations (MIC) ranging from 8 µg/mL to 100 µg/mL against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Efficacy of Quinoline Derivatives

CompoundPathogenMIC (µg/mL)
Ethyl 1-Ethyl-8-Fluoro...Staphylococcus aureus16
Ethyl 1-Ethyl-8-Fluoro...Pseudomonas aeruginosa>50
Ciprofloxacin (control)Staphylococcus aureus8

Anticoagulant Activity

In vitro studies have explored the anticoagulant potential of related compounds, with certain derivatives demonstrating significant inhibition of coagulation factors such as Factor Xa and Factor XIa. For example, a derivative showed an IC50 value of approximately 3.68 μM against Factor Xa . This suggests that ethyl 1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline derivatives may serve as potential anticoagulants.

Case Studies

Case Study: Antimicrobial Evaluation

A study evaluated various quinoline derivatives for their antimicrobial activity. The results indicated that modifications at the C7 position significantly influenced the antimicrobial potency. The ethyl derivative displayed enhanced activity against Gram-positive bacteria compared to its unmodified counterparts .

Case Study: Anticoagulant Properties

Another investigation focused on the anticoagulant effects of synthesized quinoline derivatives. The study used amidolytic assays to determine the inhibitory effects on coagulation factors, revealing that certain structural modifications led to improved selectivity and potency against specific factors .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate?

The synthesis typically involves multi-step reactions starting with nitro-reduction and cyclization. For example:

  • Reduction of azido-nitro intermediates (e.g., using SnCl₂ in HCl or ethanol under reflux) yields diamino intermediates, which undergo cyclocondensation with α-acetyl-N-arylhydrazonoyl chlorides to form pyrido[2,3-f]quinoxaline derivatives .
  • Fluoroquinolone derivatives often incorporate cyclopropyl or ethyl groups at position 1 via nucleophilic substitution under reflux conditions . Key intermediates like ethyl 7,8-diaminoquinoline-3-carboxylate are critical for constructing fused heterocyclic systems .

Q. How is the compound characterized structurally in academic research?

  • X-ray crystallography : Single-crystal diffraction (e.g., using SHELX for refinement) resolves bond lengths, dihedral angles (e.g., pyridone ring planarity: ±0.057 Å), and hydrogen-bonding networks (N–H⋯O, O–H⋯O) .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions, such as cyclopropyl (δ 1.0–1.4 ppm) and fluoro groups (¹⁹F NMR: δ -110 to -120 ppm) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., 235.214 g/mol) and fragmentation patterns .

Q. What is the proposed mechanism of antibacterial activity for this compound?

As a fluoroquinolone analog, it likely inhibits bacterial DNA gyrase and topoisomerase IV. The 8-fluoro and 1-ethyl substituents enhance membrane penetration and target binding, while the 4-oxo group chelates magnesium ions in enzyme active sites .

Advanced Research Questions

Q. How can researchers optimize reaction yields for nitro-reduction steps in synthesis?

  • Solvent choice (e.g., ethanol vs. HCl) significantly impacts product distribution. For instance, SnCl₂ reduction in HCl yields diamino intermediates, while ethanol under reflux promotes hydrolysis to carboxylic acids .
  • Temperature control (e.g., 70–80°C) minimizes side reactions like over-reduction or ester cleavage .

Q. What challenges arise in resolving crystal structures of fluoroquinolone derivatives?

  • Twinned crystals : Use SHELXL for refinement with TWIN/BASF commands to model pseudo-merohedral twinning .
  • Disorder in substituents : Apply ISOR/SADI restraints (e.g., for cyclopropyl groups) during refinement .
  • Hydrogen bonding : Mercury software visualizes packing motifs (e.g., C–H⋯O/Cl interactions) to validate intermolecular stabilization .

Q. How do structural modifications (e.g., cyclopropyl vs. ethyl at position 1) affect bioactivity?

  • Cyclopropyl : Enhances gram-negative activity by improving lipid bilayer penetration (logP optimization) .
  • Fluoro at position 8 : Increases DNA gyrase affinity but may reduce solubility (requires co-solvents like DMSO) .
  • Ethyl ester at position 3 : Balances hydrolytic stability and bioavailability compared to carboxylate salts .

Q. How can analytical data discrepancies (e.g., NMR vs. X-ray) be addressed?

  • Dynamic effects : Variable-temperature NMR resolves rotational barriers in cyclopropyl groups .
  • Solvent artifacts : Use deuterated DMSO for NMR to avoid ester hydrolysis observed in protic solvents .
  • Crystallographic validation : Cross-check NMR assignments with X-ray-derived torsion angles (e.g., dihedral angles between quinoline and ester planes) .

Q. What strategies improve solubility and stability during in vitro assays?

  • Co-solvents : Use DMSO (≤10%) or ethanol for stock solutions, as per GHS handling guidelines .
  • Lyophilization : Freeze-dry the compound in phosphate buffer (pH 7.4) to enhance aqueous stability .
  • Prodrug approaches : Synthesize carboxylate salts or PEGylated derivatives to mitigate ester hydrolysis .

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